(4-Methyl-1,3-thiazol-2-yl)acetonitril

Übersicht

Beschreibung

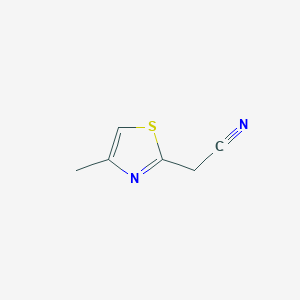

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.

The exact mass of the compound (4-Methyl-1,3-thiazol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methyl-1,3-thiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,3-thiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate, einschließlich (4-Methyl-1,3-thiazol-2-yl)acetonitril, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie erwiesen sich als wirksam gegen eine Vielzahl von Bakterienstämmen. Der Thiazolring kann als Kernstruktur für die Entwicklung neuer antimikrobieller Wirkstoffe dienen und bietet möglicherweise Alternativen zur Bekämpfung von Antibiotikaresistenzen .

Antikrebsaktivität

Forschungen haben gezeigt, dass Thiazolverbindungen eine signifikante Antikrebsaktivität aufweisen können. Sie können als zytotoxische Mittel gegen Krebszellen wirken, und Modifikationen am Thiazolrest können zur Entwicklung neuer antineoplastischer Medikamente führen .

Antifungalaktivität

Die antifungalischen Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Behandlung von Pilzinfektionen. Studien haben gezeigt, dass diese Verbindungen das Wachstum verschiedener Pilze hemmen können, was für landwirtschaftliche Anwendungen und die Behandlung von Krankheiten, die durch Pilzerreger verursacht werden, entscheidend ist .

Herbizide Aktivitäten

Thiazolderivate wurden auf ihre herbiziden Aktivitäten untersucht. Sie können das Wachstum bestimmter Pflanzen beeinflussen und zur Unkrautbekämpfung im Pflanzenbau eingesetzt werden. Diese Anwendung ist besonders wichtig für die Aufrechterhaltung der landwirtschaftlichen Produktivität und die Bewirtschaftung von Ökosystemen .

Entzündungshemmende und Schmerzstillende Aktivitäten

Thiazole sind dafür bekannt, entzündungshemmende und schmerzstillende Aktivitäten zu besitzen. Sie können zur Entwicklung von Medikamenten verwendet werden, die Schmerzen lindern und Entzündungen reduzieren, was vorteilhaft für die Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen ist .

Antivirale Aktivität

Einige Thiazolderivate haben sich in der antiviralen Therapie als vielversprechend erwiesen. Sie können die Replikation von Viren hemmen und als Grundlage für die Herstellung von antiretroviralen Medikamenten dienen, die im Kampf gegen Viruserkrankungen wie HIV unerlässlich sind .

Neuroprotektive Aktivität

Thiazolverbindungen haben potenzielle neuroprotektive Wirkungen. Sie können eine Rolle bei der Behandlung neurodegenerativer Erkrankungen spielen, indem sie Nervenzellen vor Schäden schützen und neurologische Funktionen verbessern .

Antidiabetische Aktivität

Die Forschung zu Thiazolderivaten hat sich auch auf die antidiabetische Aktivität ausgedehnt. Diese Verbindungen können den Glukosestoffwechsel und die Insulinsensitivität beeinflussen, was sie zu interessanten Zielen für die Entwicklung neuer Behandlungen für Diabetes macht .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in biological processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways . For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives, which include this compound, have been found to have various pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Action Environment

It is known that environmental factors can influence the action of various chemical compounds . For instance, microbial degradation can play a role in the remediation of certain compounds in the environment .

Biologische Aktivität

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a thiazole ring, which has gained attention for its potential biological activities. The thiazole moiety is known for its diverse chemical properties and interactions with biological systems, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of (4-Methyl-1,3-thiazol-2-yl)acetonitrile, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a methyl group at the 4-position and an acetonitrile functional group at the 2-position. This configuration enhances the reactivity and biological activity of the compound compared to other thiazole derivatives. The electron-rich nature of the nitrogen and sulfur atoms within the thiazole ring allows for various interactions with biological targets.

While specific mechanisms of action for (4-Methyl-1,3-thiazol-2-yl)acetonitrile are not fully elucidated, it is hypothesized that the compound may act similarly to other thiazole derivatives by interacting with enzymes or receptors involved in metabolic pathways. For instance, compounds containing thiazole rings have been shown to inhibit various enzymes and exhibit antimicrobial properties. Molecular docking studies suggest favorable binding affinities with certain proteins, indicating potential therapeutic applications in treating infections or metabolic disorders .

Biological Activities

-

Antimicrobial Activity :

- Thiazole derivatives have been widely studied for their antibacterial properties. Compounds similar to (4-Methyl-1,3-thiazol-2-yl)acetonitrile have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, studies on related compounds have shown low nanomolar inhibition against bacterial topoisomerases, which are critical targets for antibacterial agents .

- Enzyme Inhibition :

- Potential Anticancer Activity :

Case Studies and Experimental Data

Several studies have explored the biological activity of thiazole derivatives:

Synthesis and Applications

The synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile can be achieved through various methods involving thiazole scaffolds. Its reactive nitrile group opens avenues for further modifications leading to more complex molecules with diverse functionalities suitable for pharmaceutical development.

Applications Include:

- Pharmaceuticals : Potential use as a precursor for developing new antimicrobial or anticancer agents.

- Agrochemicals : Exploration as a component in crop protection products due to its biological activity.

Eigenschaften

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRRCOBFMZWKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353185 | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19785-39-8 | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.